Allo-Urso-Dioksycholic Acid is primarily synthesized in the liver from cholesterol through a series of biochemical transformations. It can also be derived from the gut microbiota, which modifies primary bile acids into secondary forms. The enzymatic conversion of primary bile acids like Chenodeoxycholic Acid leads to the formation of Allo-Urso-Dioksycholic Acid, which has been shown to have different physiological effects compared to its parent compounds.
Allo-Urso-Dioksycholic Acid belongs to the class of bile acids, specifically categorized under secondary bile acids. These compounds are crucial for digestion and absorption of dietary lipids and fat-soluble vitamins. They also play roles in signaling pathways related to metabolism and inflammation.
The synthesis of Allo-Urso-Dioksycholic Acid can be achieved through both enzymatic and chemical methods. The enzymatic synthesis often involves the action of gut microbiota that dehydroxylate primary bile acids. Recent studies have highlighted the use of specific bacterial strains that can convert Chenodeoxycholic Acid into Allo-Urso-Dioksycholic Acid via a series of enzymatic reactions.
The chemical synthesis typically involves several steps including hydroxylation and dehydroxylation reactions. For instance, one method involves the selective oxidation of hydroxyl groups on the steroid backbone using oxidizing agents such as sodium hypochlorite in combination with TEMPO (2,2,6,6-tetramethylpiperidinyl) to achieve desired modifications .
The molecular structure of Allo-Urso-Dioksycholic Acid features a steroid nucleus with specific hydroxyl groups positioned at particular carbons, contributing to its unique properties. The stereochemistry is crucial as it influences the compound's interaction with biological membranes and receptors.
The molecular formula for Allo-Urso-Dioksycholic Acid is C24H40O4, with a molecular weight of approximately 392.57 g/mol. The structure includes multiple hydroxyl groups that enhance its solubility in water compared to other bile acids .
Allo-Urso-Dioksycholic Acid undergoes various chemical reactions including conjugation with amino acids (like glycine or taurine) and transformations mediated by gut microbiota. These reactions are essential for its biological activity and metabolic fate.
The conjugation process typically occurs in the liver where Allo-Urso-Dioksycholic Acid can be conjugated to form more soluble bile salts, facilitating their excretion into bile and subsequent digestion processes .
Allo-Urso-Dioksycholic Acid functions primarily as an emulsifying agent in the digestive system, aiding in the solubilization of dietary fats. It interacts with intestinal receptors influencing lipid absorption and metabolism.
Research indicates that Allo-Urso-Dioksycholic Acid may also exert anti-inflammatory effects by modulating signaling pathways associated with metabolic diseases and liver function . Its mechanism includes activation of specific nuclear receptors that regulate gene expression related to lipid metabolism.
Allo-Urso-Dioksycholic Acid is a white crystalline solid at room temperature. It has a melting point range typically between 200°C to 210°C depending on purity.
The compound displays moderate solubility in water due to its hydroxyl groups but is more soluble in organic solvents such as methanol or ethanol. Its hydrophilicity makes it effective in forming micelles which are crucial for fat emulsification during digestion .
Allo-Urso-Dioksycholic Acid has potential therapeutic applications including:
The structural diversity of bile acids arises from enzymatic modifications during hepatic synthesis and subsequent microbial transformations in the gut. Bile acids are systematically classified based on origin and stereochemistry:
Primary Bile Acids: Synthesized de novo in hepatocytes via two pathways. The classical (neutral) pathway, catalyzed by CYP7A1 (cholesterol 7α-hydroxylase), produces CA and CDCA, accounting for ~90% of human bile acids. The alternative (acidic) pathway, initiated by CYP27A1 (sterol 27-hydroxylase), contributes the remainder. Both pathways yield bile acids with the 5β-cholane structure (A/B rings in cis orientation) and characteristic hydroxylation patterns (CA: 3α,7α,12α; CDCA: 3α,7α). Before biliary secretion, these primary bile acids are typically amidated (conjugated) with glycine or taurine at the C-24 carboxyl group, enhancing solubility and reducing cytotoxicity [6] [8].
Secondary Bile Acids: Generated by the gut microbiota through deconjugation and dehydroxylation of primary bile acids. The bile acid inducible (bai) operon in certain Firmicutes bacteria (e.g., Lachnoclostridium scindens) encodes enzymes for the multi-step 7α-dehydroxylation pathway. This converts CA to DCA (3α,12α-dihydroxy-5β-cholan-24-oic acid) and CDCA to LCA (3α-hydroxy-5β-cholan-24-oic acid). These retain the 5β (A/B-cis) configuration [3] [8].
Allo-Bile Acids (Stereoisomers): Characterized by a 5α-cholane structure (A/B rings in trans orientation), resulting in a "flat" rather than "kinked" steroidal nucleus. This class includes Allo-UDCA (3α,7β-dihydroxy-5α-cholan-24-oic acid), allo-deoxycholic acid (allo-DCA; 3α,12α-dihydroxy-5α-cholan-24-oic acid), and allo-lithocholic acid (allo-LCA; 3α-hydroxy-5α-cholan-24-oic acid). Allo-isoforms can originate from two sources:
Microbial Biotransformation: The major source involves microbial enzymes acting on intermediate structures during the 7α-dehydroxylation process or on primary/secondary bile acids. Specifically, during CA metabolism, bacterial enzymes can convert the intermediate 3-oxo-Δ^4^-DCA into 3-oxo-allo-DCA, which is then reduced to allo-DCA. Similarly, allo-LCA forms from 3-oxo-Δ^4^-LCA [3]. Allo-UDCA likely forms via microbial epimerization at C-5 and/or C-7 of CDCA or UDCA precursors.
Table 2: Classification of Major Human Bile Acids and Related Isoforms
Classification | Prototype Bile Acids | Hydroxylation Pattern | A/B Ring Junction | Primary Origin |
---|---|---|---|---|
Primary (5β) | Cholic Acid (CA) | 3α,7α,12α | cis (5β, "kinked") | Hepatic synthesis (CYP7A1/CYP8B1) |
Chenodeoxycholic Acid (CDCA) | 3α,7α | cis (5β, "kinked") | Hepatic synthesis (CYP7A1) | |
Secondary (5β) | Deoxycholic Acid (DCA) | 3α,12α | cis (5β, "kinked") | Microbial 7α-dehydroxylation of CA |
Lithocholic Acid (LCA) | 3α | cis (5β, "kinked") | Microbial 7α-dehydroxylation of CDCA | |
Allo-Isoforms (5α) | Allo-UDCA | 3α,7β | trans (5α, "flat") | Microbial transformation / Hepatic |
Allo-Deoxycholic Acid (Allo-DCA) | 3α,12α | trans (5α, "flat") | Microbial transformation (BaiP/BaiJ) | |
Allo-Lithocholic Acid (Allo-LCA) | 3α | trans (5α, "flat") | Microbial transformation (BaiP/BaiJ) |
The fundamental biochemical distinction defining allo-bile acids like Allo-UDCA is the stereochemistry at the carbon-5 position, leading to an A/B-trans ring fusion. This contrasts with the A/B-cis fusion (5β configuration) prevalent in primary and major secondary bile acids. This seemingly minor stereochemical difference has profound consequences:
Feature | 5β-Bile Acids (e.g., CA, CDCA, DCA, LCA, UDCA) | 5α-Allo-Bile Acids (e.g., Allo-UDCA, Allo-DCA, Allo-LCA) |
---|---|---|
A/B Ring Fusion | cis | trans |
C5 Hydrogen Orientation | β (above ring plane) | α (below ring plane) |
Overall Shape | Bent ("Kinked") | Relatively Straight ("Flat") |
Dominant Source | Host liver synthesis (Primary) & major microbial pathways (Secondary) | Minor hepatic synthesis & specific microbial biotransformation (BaiP/BaiJ) |
Representative Enzymes | Host: AKR1D1 (5β-reductase); Microbe: BaiCD (5β-reductase in bai pathway) | Microbe: BaiP, BaiJ (5α-reductases in Firmicutes) |
The evolutionary conservation of bile acid synthesis across vertebrates and the remarkable diversification mediated by the gut microbiome, including the generation of allo-isoforms like Allo-UDCA, suggest significant physiological roles beyond mere lipid solubilization. This diversity likely confers adaptive advantages:
Longevity and Metabolic Health: Paradoxically, some derivatives of allo-LCA have been associated with health benefits in specific contexts. For example, certain allo-LCA derivatives were reported to be enriched in Japanese centenarians, hinting at potential protective or regulatory roles in aging or metabolic health [3]. Furthermore, novel microbially transformed bile acids, including allo-isoforms, are being evaluated for roles in conditions like fatty liver disease, inflammatory bowel disease (IBD), cystic fibrosis, and type 2 diabetes [10]. Their immunoregulatory, antimicrobial, and receptor-modulating activities make them intriguing candidates for understanding disease mechanisms and developing novel therapeutics.
Table 4: Microbial Enzymes Generating Allo-Bile Acids and Potential Physiological Associations
Enzyme | Gene | Microbial Source (Phylum) | Substrate | Product | Potential Physiological Associations |
---|---|---|---|---|---|
3-oxo-Δ^4^-5α-Reductase | baiP | Firmicutes (e.g., L. scindens ATCC 35704) | 3-oxo-Δ^4^-DCA, 3-oxo-Δ^4^-LCA | 3-oxo-allo-DCA, 3-oxo-allo-LCA | Increased in CRC metagenomes [3] |
3-oxo-Δ^4^-5α-Reductase | baiJ | Firmicutes (e.g., L. scindens VPI 12708, L. hylemonae) | 3-oxo-Δ^4^-DCA, 3-oxo-Δ^4^-LCA | 3-oxo-allo-DCA, 3-oxo-allo-LCA | Increased in CRC metagenomes [3] |
3α-HSD (Allo-specific) | baiA1 (putative) | Firmicutes | 3-oxo-allo-DCA, 3-oxo-allo-LCA | Allo-DCA, Allo-LCA | Enriched allo-LCA derivates in centenarians [3] |
(Putative 5-epimerase/7-epimerase) | ? | ? | CDCA, UDCA, or intermediates | Allo-UDCA | Under investigation; Potential immunomodulation [10] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: